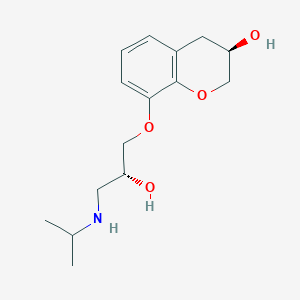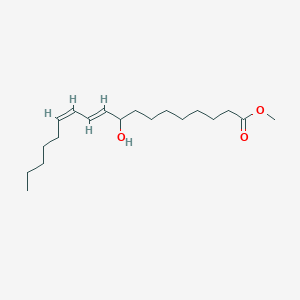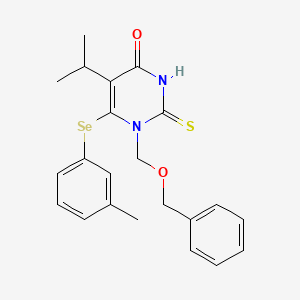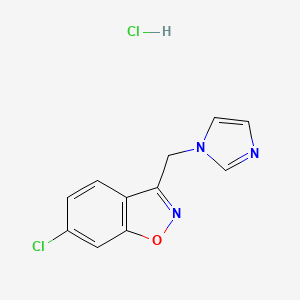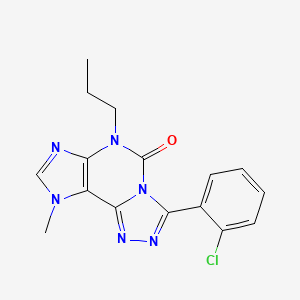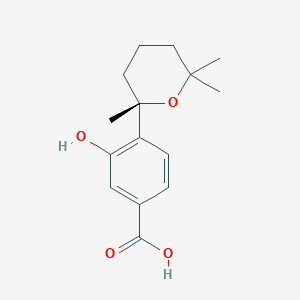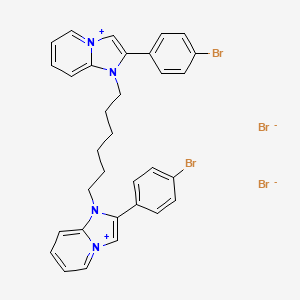
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is a complex organosilicon compound This compound is notable for its unique structure, which includes multiple methyl groups and a combination of silicon, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide typically involves the reaction of appropriate organosilicon precursors with nitrogen-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of catalysts, such as platinum or palladium, can also be employed to facilitate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce simpler organosilicon compounds.
Scientific Research Applications
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to the inhibition of microbial growth or the modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N,N,2,2,6,6,7,7-Octamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
- N,N,N,2,2,6,6,7,7-Decamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
Uniqueness
N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is unique due to its specific arrangement of methyl groups and the presence of both silicon and nitrogen atoms in its structure
Properties
CAS No. |
83454-18-6 |
|---|---|
Molecular Formula |
C14H38I2N2O2Si2 |
Molecular Weight |
576.44 g/mol |
IUPAC Name |
2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H38N2O2Si2.2HI/c1-15(2,3)11-13-17-19(7,8)20(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
PUCXVMPCQAEZAR-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCO[Si](C)(C)[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
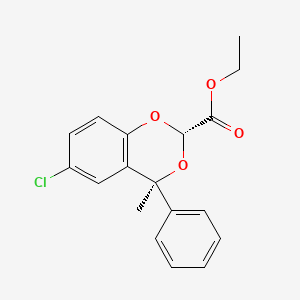
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
